Scalaradial

Description

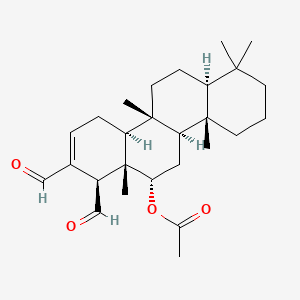

Structure

3D Structure

Properties

CAS No. |

53527-28-9 |

|---|---|

Molecular Formula |

C27H40O4 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

[(4aS,4bR,6S,6aS,7R,10aS,10bR,12aS)-7,8-diformyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] acetate |

InChI |

InChI=1S/C27H40O4/c1-17(30)31-23-14-22-25(4)12-7-11-24(2,3)20(25)10-13-26(22,5)21-9-8-18(15-28)19(16-29)27(21,23)6/h8,15-16,19-23H,7,9-14H2,1-6H3/t19-,20-,21-,22+,23-,25-,26-,27+/m0/s1 |

InChI Key |

ADWFEADZGIHPDE-QGERINELSA-N |

SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C(C(=CC4)C=O)C=O)C)C)(C)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H](C(=CC4)C=O)C=O)C)C)(C)C)C |

Canonical SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C(C(=CC4)C=O)C=O)C)C)(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

12-(acetyloxy)-4,4,8-trimethylhomoandrost-16-ene-17,17a-dicarboxaldehyde scalaradial |

Origin of Product |

United States |

Natural Occurrence and Biogeographic Distribution of Scalaradial

Isolation from Marine Sponge Genera (e.g., Cacospongia, Spongia, Hyrtios)

Scalaradial and its structural analogs have been isolated from a variety of marine sponges, primarily within the order Dictyoceratida. The genus Cacospongia is a particularly well-documented source. Historically, scalarin, the first identified scalarane, was discovered in the marine sponge Cacospongia scalaris mdpi.com. Subsequently, this compound itself was isolated from Cacospongia mollior. Another related compound, desacetylthis compound (B1195437), has been sourced from Cacospongia scalaris nih.gov. Research on unidentified Cacospongia species from the South China Sea has also yielded a variety of other terpenoids, highlighting the chemical diversity of this genus sdu.edu.cn.

The genus Hyrtios is another significant producer of scalarane sesterterpenoids. Sponges of this genus, such as Hyrtios erectus, have been found to contain a range of scalarane derivatives. nih.gov Investigations into Hyrtios sp. from the Paracel Islands have also led to the isolation of new and known sesterterpenes nih.gov.

Members of the genus Spongia are also known to produce scalarane compounds. Chemical studies of Spongia sp. collected from the Philippines have resulted in the identification of several novel scalarane-type alkaloids mdpi.comnih.gov.

Furthermore, a derivative of this compound, 12-deacetyl-12-epi-scalaradial, was isolated from the marine sponge Hippospongia sp nih.gov. The table below summarizes the isolation of this compound and related compounds from various sponge genera.

| Compound Name | Marine Sponge Source | Reference |

| Scalarin | Cacospongia scalaris (now Scalarispongia scalaris) | nih.govmdpi.com |

| This compound | Cacospongia mollior | |

| Desacetylthis compound | Cacospongia scalaris | nih.gov |

| 12-deacetyl-12-epi-scalaradial | Hippospongia sp. | nih.gov |

| Scalarane Derivatives | Hyrtios erectus | nih.gov |

| Scalarane Sesterterpenes | Hyrtios sp. | nih.gov |

| Scalarane-type Alkaloids | Spongia sp. | mdpi.comnih.gov |

| Scalarane Sesterterpenoids | Dysidea sp. | mdpi.com |

Trophic Transfer and Metabolite Accumulation in Nudibranchs

Nudibranchs, which are shell-less marine mollusks, are known predators of marine sponges. Through their feeding habits, they sequester secondary metabolites from their sponge prey, including scalarane sesterterpenoids. This process, known as trophic transfer, not only serves as a defense mechanism for the nudibranchs but also leads to the metabolic modification of the ingested compounds.

It is understood that nudibranchs can convert this compound, obtained from sponges, into deoxoscalarin. This biotransformation is a key step in the chemical defense strategy of these mollusks. The nudibranch Doriprismatica (Glossodoris) sedna is known to contain derivatives such as 12-Deacetyl-23-acetoxy-20-methyl-12-epi-scalaradial nih.gov. This accumulation and modification of sponge-derived compounds is a clear example of the chemical-ecological interactions that occur in marine environments.

Distributional Patterns of Scalarane-Producing Organisms

The biogeographic distribution of scalarane-producing organisms is intrinsically linked to the habitats of the marine sponges that synthesize these compounds. These sponges are found in various marine environments globally. For instance, species of Cacospongia have been documented in French Polynesia, specifically in the Austral and Tuamotu archipelagos ird.frird.fr.

Collections of Hyrtios erectus and other Hyrtios species that have yielded scalarane derivatives have been made in the South China Sea, including the Paracel Islands nih.govnih.gov. Similarly, Spongia species containing these compounds have been sourced from the waters of the Philippines mdpi.comnih.gov. The sponge Dysidea sp., another known producer of scalaranes, has also been collected from the Philippines mdpi.com. The Indo-Pacific region appears to be a particularly rich area for sponges that produce scalarane sesterterpenes nih.gov. The distribution of these sponge genera suggests that the occurrence of this compound and related compounds is widespread, particularly in tropical and subtropical marine ecosystems.

| Genus | Documented Location(s) |

| Cacospongia | French Polynesia (Austral and Tuamotu archipelagos) ird.frird.fr |

| Hyrtios | South China Sea (including the Paracel Islands) nih.govnih.gov |

| Spongia | Philippines mdpi.comnih.gov |

| Dysidea | Philippines mdpi.com |

| Phyllospongia | Indo-Pacific nih.gov |

| Carteriospongia | Indo-Pacific nih.gov |

Biosynthetic Pathways and Precursors of Scalaradial

Enzymatic Steps in Scalarane Sesterterpenoid Biosynthesis

The biosynthesis of scalarane sesterterpenoids, including scalaradial, commences with the fundamental building blocks of terpenoid synthesis: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). researchgate.net

The crucial step in the formation of the characteristic scalarane skeleton is the cyclization of GFPP. Evidence suggests that a squalene-hopene cyclase (SHC) is responsible for this remarkable transformation. rsc.orgmdpi.com This enzyme catalyzes a cascade of cationic cyclization reactions, converting the linear geranylfarnesol (B1233315) (derived from GFPP) into the tetracyclic intermediate, scalarenol. rsc.orgnih.gov This 6/6/6/6 fused ring system serves as a common scaffold for the vast diversity of scalarane derivatives. rsc.orgmdpi.com

Following the initial cyclization, a series of oxidative modifications are necessary to yield the final scalarane products. While the specific enzymes have not been fully characterized, it is hypothesized that cytochrome P450 monooxygenases play a critical role in these downstream oxidation and rearrangement reactions. rsc.orgresearchgate.netmdpi.combiomolther.org These enzymes are known for their versatility in catalyzing regio- and stereoselective oxidations of complex organic molecules. mdpi.combiomolther.org The conversion of scalarenol to various other scalaranes, including those possessing lactone or γ-hydroxybutenolide moieties, is thought to proceed through these simple biochemical transformations of oxidation and lactonization. mdpi.comnih.gov Computational studies have also shed light on the mechanistic details of skeletal rearrangements within the scalarane framework, suggesting that subtle factors can control ring contraction and expansion, leading to the observed structural diversity. researchgate.net

Role of Microbial Symbiosis in Sponge-Derived Metabolite Production

A compelling body of evidence suggests that many secondary metabolites isolated from marine sponges are, in fact, produced by their associated microbial symbionts. rsc.orguv.es Sponges host a dense and diverse community of microorganisms, including bacteria, archaea, fungi, and microalgae, which can constitute a significant portion of the sponge's biomass. uv.es The consistent discovery of squalene-hopene cyclases (SHCs), the key enzymes in scalarane biosynthesis, in bacteria, fungi, and cyanobacteria strongly supports the hypothesis that these symbionts are the true producers of scalarane sesterterpenoids. mdpi.comresearchgate.net

While direct experimental proof linking a specific microbial symbiont to the production of this compound remains elusive, the presence of biosynthetic gene clusters (BGCs) for terpenoid synthesis within the metagenomes of sponge-associated microbes provides strong circumstantial evidence. nih.govpeerj.com Metagenomic analysis of sponge symbionts has revealed the presence of genes encoding for terpene synthases and other enzymes necessary for the production of complex natural products. nih.gov For instance, Streptomyces species, known prolific producers of secondary metabolites, have been isolated from marine sponges and shown to possess the genetic machinery for terpenoid biosynthesis. peerj.comx-mol.netuni-bielefeld.deresearchgate.net

It is important to note that the sponge host itself may also play a role in the biosynthesis of some terpenoids. Recent studies have identified terpene synthase genes within the genome of the sponge animal, indicating that a collaborative or independent production of these compounds may occur within the sponge holobiont. rsc.org This highlights the complexity of chemical ecology in marine sponges and underscores the need for further research to definitively assign the production of this compound to either the sponge or its microbial partners.

Elucidation of Key Biosynthetic Intermediates

The elucidation of the biosynthetic pathway to this compound has been advanced by the identification of key intermediates. As previously mentioned, the linear precursor geranylfarnesyl pyrophosphate (GFPP) is the universal starting point for sesterterpenoid biosynthesis.

The first key cyclic intermediate is scalarenol , formed through the action of squalene-hopene cyclase on geranylfarnesol. rsc.orgnih.gov This tetracyclic alcohol represents the fundamental carbon skeleton of the scalarane family.

From scalarenol, a series of oxidative modifications are proposed to lead to the diverse array of scalarane derivatives. While a complete, ordered pathway to this compound has not been definitively established through the isolation of all intermediates, the co-isolation of numerous scalarane analogues from a single sponge species provides clues to the plausible downstream transformations. For example, the presence of compounds with varying degrees of oxidation at different positions on the scalarane core suggests a cascade of enzymatic reactions. One such proposed intermediate, which was later isolated as a natural product, further supports the hypothesized biosynthetic route. nih.gov The intricate network of related structures found in nature suggests a divergent pathway from scalarenol, where different oxidative and rearrangement steps give rise to the observed chemical diversity.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Structure | Role in Biosynthesis |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | C₅H₁₂O₇P₂ | C5 building block |

| Dimethylallyl Pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | C5 building block |

| Geranylfarnesyl Pyrophosphate (GFPP) | C₂₅H₄₄O₇P₂ | Linear C25 precursor |

Chemoenzymatic Transformations and Analogous Bioconversions

The complex structure of this compound and its potent biological activities have spurred interest in the development of synthetic and semi-synthetic analogues. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful strategy for generating novel scalarane derivatives. biomolther.orguni-muenchen.deint-res.comfrontiersin.org

While specific chemoenzymatic syntheses targeting this compound are not yet widely reported, the principles of biocatalysis have been applied to the synthesis of other complex natural products and could be readily adapted. For example, lipases have been used for the stereoselective acylation and deacylation of hydroxyl groups, a common feature in scalarane structures. biomolther.org Furthermore, cytochrome P450 enzymes can be engineered to introduce new functionalities at specific positions on the scalarane skeleton, leading to the creation of novel analogues with potentially improved or altered biological activities. mdpi.com

Metabolic engineering of microbial hosts, such as E. coli or yeast, presents another promising avenue for the production of this compound and its derivatives. frontiersin.orgmdpi.comrsc.orgnih.gov By introducing the biosynthetic genes for the scalarane pathway into a heterologous host, it may be possible to achieve sustainable and scalable production of these valuable compounds. This approach also facilitates the "mix-and-match" of biosynthetic enzymes from different organisms to create unnatural scalarane analogues.

A fascinating example of bioconversion in nature is the transformation of dietary sesterterpenoids by nudibranchs. These shell-less mollusks feed on sponges and are known to sequester and, in some cases, chemically modify the sponge's secondary metabolites for their own defense. int-res.com This natural biotransformation provides a blueprint for potential enzymatic reactions that could be harnessed for the diversification of the scalarane scaffold.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isopentenyl Pyrophosphate (IPP) |

| Dimethylallyl Pyrophosphate (DMAPP) |

| Geranylfarnesyl Pyrophosphate (GFPP) |

Chemical Synthesis Strategies and Analogues of Scalaradial

Total Synthesis Approaches to the Scalarane Skeleton

The intricate, tetracyclic 6/6/6/6 fused ring system of the scalarane skeleton has made it a compelling target for total synthesis, prompting the development of diverse and innovative chemical strategies. The complexity arises from its polycyclic nature and the stereochemical challenge of its multiple chiral centers. Synthetic chemists have approached this challenge from several angles, which can be broadly categorized.

One major strategy involves the biomimetic-like electrophilic cyclization of aliphatic substrates . This approach seeks to mimic the proposed natural biosynthesis of scalaranes from acyclic polyprenyl precursors. By using superacidic conditions, chemists can induce a cascade of ring closures from a suitably designed polyene starting material to construct the polycyclic core in a highly efficient manner.

Another significant approach relies on the stepwise construction of the rings using cycloaddition reactions . The Diels-Alder reaction has been a particularly powerful tool in this context. For instance, a notable synthesis of (±)-12-deoxyscalaradial, a close relative of this compound, utilized a Diels-Alder reaction to form the C and D rings of the scalarane framework onto a pre-existing A/B ring system. rsc.org Variations of this strategy have employed intramolecular Diels-Alder reactions to construct the tetracyclic skeleton from a more linear precursor. rsc.org

Further strategies are based on electrophilic cyclization of bicyclic precursors , often derived from readily available diterpenoids like labdanes. cnaa.md In this method, a diterpenoid is chemically elongated to a C25 chain, and subsequent electrophilic cyclization forges the remaining rings to complete the scalarane skeleton. cnaa.md The synthesis of the complex scalarane architecture presents significant challenges, including the control of stereochemistry and the introduction of specific functional groups, particularly at the C-12 position, which is often crucial for biological activity. mdpi.com

Semisynthetic Derivatization from Natural Precursors

Due to the often lengthy and challenging nature of total synthesis, semisynthesis from more abundant, naturally occurring scalarane precursors is a widely used and practical alternative. Marine sponges of the orders Dictyoceratida and Halichondrida are rich sources of a variety of scalarane sesterterpenoids that can serve as starting materials. mdpi.com This approach is not only efficient for producing the target natural product but also provides a valuable platform for creating a library of derivatives for biological evaluation.

A common precursor for the semisynthesis of this compound is deoxoscalarin . Deoxoscalarin possesses the complete tetracyclic carbon skeleton of this compound but lacks the key C-12 and C-16/C-18 aldehyde functionalities. The conversion to this compound requires selective oxidation of the appropriate carbon atoms, a task that demands careful choice of reagents and reaction conditions to avoid unwanted side reactions on the complex molecule.

Another frequently used starting material is 12-deacetyl-12-epi-scalaradial , which is isolated from the marine sponge Hippospongia sp. nih.gov This compound already contains a dialdehyde (B1249045) motif, simplifying the synthetic task. Chemical manipulation of such precursors allows for the exploration of structure-activity relationships. For example, modifications at the C-16 position have been shown to influence the cytotoxic activity of these compounds. Extensive research has been conducted on the synthesis and semi-synthesis of various scalarane derivatives due to their wide-ranging bioactivities, including cytotoxic, anti-inflammatory, and antimicrobial properties. mdpi.com The synthesis of salmahyrtisol A and hippospongide A from the precursor (-)-sclareol represents a biomimetic approach to generating related sesterterpenes. researchgate.netnih.gov

Stereochemical Control and Enantioselective Synthesis Methodologies

The scalarane framework features a complex three-dimensional structure with numerous stereocenters, making stereochemical control a paramount challenge in its synthesis. Early total syntheses often produced racemic mixtures, meaning they contained an equal amount of both enantiomers (mirror-image isomers) of the molecule. rsc.org However, for biological applications, it is often necessary to synthesize a single enantiomer, as typically only one is biologically active.

Modern synthetic chemistry has provided powerful tools to achieve this, leading to enantioselective syntheses of scalarane natural products. Key strategies include:

Substrate Control: In many synthetic routes, the stereochemistry of newly formed chiral centers is dictated by the existing stereochemistry of the substrate. This is a common feature in biomimetic cyclizations, where the conformation of the polyene precursor influences the stereochemical outcome of the ring closures.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For example, (-)-sclareol and (S)-(+)-carvone have been used to construct the scalarane skeleton, where the inherent chirality of the starting material is transferred throughout the synthetic sequence. rsc.orgnih.gov

Asymmetric Catalysis: This advanced approach uses a small amount of a chiral catalyst to induce enantioselectivity in a key reaction, thereby creating a chiral molecule from an achiral precursor. While specific applications in a completed total synthesis of this compound are still emerging, the use of chiral metal catalysts and organocatalysts is a frontier in the synthesis of complex terpenes. For instance, copper-catalyzed asymmetric cyclopropanation has been a key step in the enantioselective synthesis of another complex diterpenoid, (+)-salvileucalin B, highlighting the power of this approach. nih.gov

These methodologies are crucial for producing specific stereoisomers of this compound and its analogues, which is essential for detailed biological and pharmacological studies.

Design and Synthesis of this compound Analogues and Derivatives

The significant biological activities of this compound have motivated chemists to design and synthesize a wide array of analogues and derivatives. These efforts are primarily aimed at understanding the structure-activity relationship (SAR) and developing new molecules with improved potency, selectivity, or other desirable properties.

The dialdehyde functionality of this compound is a key feature responsible for its biological activity, and thus, it is a common site for chemical modification. Strategies include:

Modification of Aldehyde Groups: The two aldehyde groups can be selectively reduced to alcohols, oxidized to carboxylic acids, or converted into other functional groups like esters or amides. This helps to probe the importance of the electrophilic nature of the aldehydes for biological interactions.

Skeletal Modifications: Alterations to the tetracyclic carbon framework itself can lead to novel analogues. This can involve the synthesis of scalaranes with different ring fusion patterns or the introduction of various substituents onto the rings. For example, scalalactams, which incorporate a γ-lactam ring into the scalarane skeleton, have been synthesized. researchgate.net

Hybrid Molecules: Another innovative approach involves creating hybrid molecules by combining the scalarane scaffold with other pharmacologically relevant structures. For instance, estradiol-flavone hybrids have been synthesized, demonstrating a strategy of integrating different structural motifs to create new bioactive agents. researchgate.net

The synthesis of these diverse analogues, whether through total synthesis or semisynthesis from natural precursors, is crucial for advancing our understanding of the chemical biology of this compound and for the potential development of new therapeutic leads. mdpi.com

Molecular Mechanisms of Scalaradial Bioactivity in Vitro Investigations

Enzyme Inhibition Studies

Scalaradial demonstrates significant and selective inhibitory activity against specific enzymes implicated in inflammatory pathways.

This compound is recognized as a potent inhibitor of secretory phospholipase A2 (sPLA2), a group of enzymes crucial to the inflammatory cascade. tandfonline.com Its mechanism of action, however, appears to vary depending on the specific sPLA2 enzyme.

The inactivation of bee venom phospholipase A2 by this compound is a well-characterized process that occurs in a time-dependent and irreversible manner. nih.gov Kinetic analyses have proposed a two-step mechanism for this inactivation. nih.govresearchgate.net The process begins with an initial, apparently noncovalent, binding event, which is then followed by a covalent modification of the enzyme. nih.gov The rate of this inactivation follows first-order reaction kinetics and is dependent on the concentration of this compound. nih.gov Studies have shown that the presence of excess substrate, such as phosphatidylcholine, significantly reduces the rate of inactivation, which suggests that this compound's modification of the enzyme happens at or near the substrate-binding site. nih.govresearchgate.net

Conversely, studies on human group IIA sPLA2 (sPLA2-IIA) suggest a different primary mechanism. For this enzyme, noncovalent forces appear to be the dominant factor in the inactivation process. nih.govresearchgate.net The inactivation is driven by the noncovalent recognition of this compound within the enzyme's active site and involves the chelation of the catalytic calcium ion. researchgate.netresearchgate.net In this context, the covalent modification of the enzyme by this compound's dialdehyde (B1249045) functional group is considered a minor side event rather than the main cause of inhibition. researchgate.netnih.govresearchgate.net This suggests that this compound acts as a competitive inhibitor for human sPLA2-IIA. researchgate.netresearchgate.net

This compound exhibits marked selectivity for secretory PLA2 over cytosolic PLA2 (cPLA2). Research demonstrates that this compound is a potent inhibitor of sPLA2 enzymes, such as bee venom PLA2 and human recombinant type II sPLA2, but it exerts only weak inhibition against the 85 kDa cytosolic PLA2. tandfonline.com For instance, this compound inhibits purified human recombinant type II sPLA2 with an IC50 value of 5.4 µM, whereas its IC50 value for cPLA2 in U937 cells is significantly higher, at 28 µM. tandfonline.com Another study reported a similar weak inhibition of 85 kDa-PLA2 with an IC50 of 20 µM. researchgate.net

This preferential inhibition is further supported by studies in mouse bone marrow-derived mast cells. In these cells, this compound was found to inhibit the delayed phase of prostaglandin (B15479496) D2 generation, a process dependent on a low molecular weight PLA2 species. pnas.orgpnas.org However, it did not affect the immediate phase of eicosanoid generation, which is known to be mediated by cPLA2. pnas.org

| Enzyme Type | Reported IC₅₀ | Remarks |

|---|---|---|

| Bee Venom sPLA₂ | 0.07 µM | Inactivation is time-dependent and involves both noncovalent binding (Ki = 45 µM) and subsequent covalent modification. nih.govresearchgate.net |

| Human Recombinant sPLA₂-IIA | 5.4 µM | Inhibition is primarily driven by noncovalent interactions in the active site. tandfonline.comnih.govresearchgate.net |

| Cytosolic PLA₂ (cPLA₂, 85 kDa) | 20-28 µM | Demonstrates significantly weaker inhibition compared to sPLA₂ isoforms, indicating selectivity. tandfonline.comresearchgate.net |

Beyond its well-documented effects on phospholipases, this compound has been found to interact with other enzyme systems. Through the use of bio-orthogonal click-chemistry for in-cell interactome profiling, peroxiredoxins have been identified as a primary target of this compound. researchgate.net This suggests that this compound can modulate peroxidase activity, adding another dimension to its molecular bioactivity.

Secretory Phospholipase A2 (sPLA2) Inhibition

Ion Channel Modulation

This compound's bioactivity extends to the modulation of specific ion channels, representing a mechanism of action independent of its effects on sPLA2.

This compound has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a nonselective cation channel implicated in cellular responses to oxidative stress. nih.govnih.govacs.org The inhibition of TRPM2-mediated currents by this compound is both concentration- and time-dependent, requiring approximately 20 minutes to achieve its full effect in whole-cell patch-clamp experiments. nih.govnih.govacs.org

The inhibitory potency is significant, with an IC50 value of 210 nM observed in HEK293 cells overexpressing human TRPM2. nih.govnih.govtandfonline.com this compound also effectively inhibits endogenous TRPM2 currents in rat insulinoma cells, with a reported IC50 of 330 nM. nih.govacs.orgtandfonline.com Importantly, this inhibitory effect on TRPM2 channels is independent of this compound's ability to inhibit sPLA2. nih.govnih.govacs.org

This compound also shows a degree of selectivity. While it inhibits the TRPM7 channel, it does so with lesser potency (IC50 of 760 nM). nih.govnih.govacs.org It failed to inhibit other channels like CRAC, TRPM4, and TRPV1 in whole-cell patch-clamp experiments, highlighting its specificity for certain TRP family members. nih.govnih.govacs.org

| Ion Channel | Cell Type / System | Reported IC₅₀ | Remarks |

|---|---|---|---|

| TRPM2 | TRPM2-overexpressing HEK293 cells | 210 nM | Inhibition is concentration- and time-dependent. nih.govnih.govtandfonline.com |

| TRPM2 (endogenous) | Rat insulinoma (INS-1) cells | 330 nM | Demonstrates inhibition of native channels. nih.govacs.orgtandfonline.com |

| TRPM7 | Whole-cell patch clamp | 760 nM | Inhibition is less potent compared to TRPM2. nih.govnih.govacs.org |

| CRAC, TRPM4, TRPV1 | Whole-cell patch clamp | No inhibition observed | Indicates selectivity of this compound. nih.govnih.govacs.org |

Transient Receptor Potential Melastatin 2 (TRPM2) Channel Inhibition

Mechanistic Elucidation of TRPM2 Inhibition

This compound has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. nih.govnih.gov Its mechanism of action involves a concentration- and time-dependent inhibition of TRPM2-mediated currents. nih.govnih.gov This inhibitory effect requires approximately 20 minutes to reach its full potential, which suggests a mechanism involving either covalent binding to the channel or an indirect modulation of its gating process. nih.gov

The inhibition of TRPM2 by this compound has been demonstrated to be independent of several other signaling pathways. It does not appear to disrupt the metabolism of adenosine (B11128) diphosphate (B83284) ribose (ADPR), the primary physiological ligand that gates TRPM2 channels. nih.gov This was evidenced by patch-clamp experiments where this compound still inhibited TRPM2 currents even when ADPR was directly supplied to the intracellular environment. nih.gov Furthermore, the inhibitory effect of this compound on TRPM2 is not mediated through its known inhibitory actions on secreted phospholipase A2 (sPLA2), nor is it mimicked by inhibitors of the PI3K/Akt or extracellular signal-regulated kinases (ERK) pathways. nih.govnih.govresearchgate.net

In whole-cell patch-clamp experiments using HEK293 cells overexpressing TRPM2, this compound exhibited an IC₅₀ value of 210 nM. nih.govnih.gov A similar potent inhibition was observed in a rat insulinoma cell line (INS-1), which endogenously expresses TRPM2, with an IC₅₀ of 330 nM. nih.govnih.govresearchgate.net This demonstrates that this compound's inhibitory action is relevant in both engineered and native cellular systems.

Specificity Profile Across Other Ion Channels (e.g., TRPM4, TRPM7, TRPV1)

This compound exhibits a degree of selectivity in its action on ion channels. While it is a potent inhibitor of TRPM2, its effect on other channels varies.

TRPM7: this compound also inhibits the TRPM7 channel, but with lower potency. The inhibition of TRPM7 by this compound is also time-dependent and has an apparent IC₅₀ of 760 nM, which is more than three times higher than its IC₅₀ for TRPM2. nih.govnih.gov

TRPM4, TRPV1, and CRAC: In contrast to its effects on TRPM2 and TRPM7, this compound does not significantly inhibit other tested ion channels at comparable concentrations. Whole-cell patch-clamp experiments have shown that this compound fails to inhibit TRPM4, TRPV1, and calcium release-activated calcium (CRAC) channels. nih.govnih.gov Specifically, 500 nM of this compound did not affect TRPM4 currents in Jurkat T lymphocytes or TRPV1 currents in INS-1 cells. nih.gov Similarly, a concentration of 2 μM this compound did not cause significant inhibition of CRAC-like currents in HEK293 cells overexpressing Orai1/STIM1. nih.gov

| Ion Channel | Effect of this compound | IC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|

| TRPM2 | Inhibition | 210 | TRPM2-overexpressing HEK293 | nih.govnih.gov |

| TRPM2 (endogenous) | Inhibition | 330 | INS-1 (rat insulinoma) | nih.govnih.govresearchgate.net |

| TRPM7 | Inhibition (less potent) | 760 | Tetracycline-inducible HEK293 | nih.govnih.gov |

| TRPM4 | No Inhibition (at 500 nM) | N/A | Jurkat T lymphocytes | nih.gov |

| TRPV1 | No Inhibition (at 500 nM) | N/A | INS-1 cells | nih.gov |

| CRAC | No Significant Inhibition (at 2 µM) | N/A | Orai1/STIM1-overexpressing HEK293 | nih.gov |

Cellular Signal Transduction Pathway Perturbation

Nuclear Factor-kappa B (NF-κB) Signaling Inhibition

This compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govplos.org In human keratinocyte HaCaT cells, the related compound 12-epi-scalaradial (B1259549), a secretory PLA2 (sPLA2) inhibitor, was found to strongly reduce TNF-induced activation of NF-κB. aai.orgaai.orgnih.gov This suggests that sPLA2 may be involved in the TNF signal transduction pathway that leads to the nuclear translocation of NF-κB. aai.org The inhibitory effect of 12-epi-scalaradial on NF-κB activation could be suppressed by the addition of excess arachidonic acid. aai.orgnih.gov Furthermore, studies have indicated that this compound can induce apoptosis in various human cancer cell lines, and this effect is paralleled by changes in the nuclear levels of the p50 and p65 NF-κB subunits. nih.govplos.org

Akt Pathway Intervention and Phosphorylation Dynamics

This compound has been demonstrated to intervene in the Akt signaling pathway. nih.govplos.org Specifically, it inhibits Epidermal Growth Factor (EGF)-stimulated Akt phosphorylation in human hepatocellular carcinoma BEL-7402 cells. tandfonline.com This inhibitory effect on Akt phosphorylation is noteworthy because it occurs independently of this compound's well-known function as a secretory phospholipase A2 (sPLA2) inhibitor. tandfonline.com The Akt pathway is a critical signaling cascade that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism. thermofisher.complos.org Akt exerts its effects by phosphorylating a wide array of downstream substrates. thermofisher.com The inhibition of Akt phosphorylation by this compound suggests a significant point of intervention in these fundamental cellular activities.

Epidermal Growth Factor Receptor (EGFR) Associated Pathways

This compound's influence extends to pathways associated with the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a crucial regulator of cell growth, survival, proliferation, and differentiation. nih.govsigmaaldrich.com Research has shown that this compound inhibits EGF-stimulated Akt phosphorylation, a key downstream event in the EGFR pathway. tandfonline.com This indicates that this compound can modulate signals originating from the activation of EGFR. The EGFR pathway itself is complex, involving a cascade of protein activations that transmit signals from the cell surface to the nucleus. nih.govwikipedia.org By inhibiting a critical node like Akt phosphorylation, this compound can interfere with the cellular responses mediated by EGFR activation.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Regulation

This compound exhibits a complex, biphasic regulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. tandfonline.com In BEL-7402 cells, this compound initially inhibits ERK1/2 phosphorylation within the first 15 minutes of treatment. tandfonline.com This is followed by a period of stimulation of ERK1/2 phosphorylation after 15 minutes. tandfonline.com The MAPK/ERK pathway is a central signaling cascade that communicates signals from cell surface receptors to the DNA in the nucleus, controlling processes like cell division. wikipedia.org

Protein Target Identification and Interactome Profiling

In vitro investigations into the molecular mechanisms of this compound have been significantly advanced by chemical proteomics. A bio-orthogonal click-chemistry procedure was developed to facilitate the in-cell interactome profiling of this compound, allowing for the identification of its protein targets within a cellular context. rsc.org This approach, validated by classical in vitro chemical proteomics and various biophysical methods, has successfully identified several key protein interactors, providing a foundation for understanding its diverse biological activities. rsc.org

Among the primary protein targets identified through interactome profiling are members of the peroxiredoxin (Prx) family. rsc.orgresearchgate.netistis.sh.cn Peroxiredoxins are ubiquitous antioxidant enzymes that play a critical role in cellular defense and signal transduction by catalyzing the reduction of hydrogen peroxide (H₂O₂) and other peroxides. nih.gov

The interaction of this compound with peroxiredoxins suggests a potential modulation of cellular redox signaling. By binding to these enzymes, this compound may interfere with their ability to regulate intracellular levels of H₂O₂, a key second messenger in various signaling pathways, including those mediated by growth factors like PDGF. nih.gov The functional consequences of this interaction could include a disruption of the delicate balance of cellular reactive oxygen species (ROS), which may in turn affect downstream signaling cascades involved in cell proliferation, inflammation, and apoptosis. While the precise functional outcome of the this compound-peroxiredoxin interaction is an area of ongoing investigation, its identification as a primary target points towards the perturbation of redox homeostasis as a key aspect of this compound's mechanism of action.

Chemical proteomics studies have also unequivocally identified 14-3-3 proteins as major binding partners for this compound. rsc.orgresearchgate.netistis.sh.cn The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules that are crucial hubs in a vast number of signaling pathways. wikipedia.orgfrontiersin.org They function primarily by binding to phosphorylated serine or threonine residues on a multitude of client proteins, including kinases, phosphatases, and transmembrane receptors. wikipedia.orgmdpi.com

This binding can have several regulatory implications:

Conformational Changes: It can induce conformational shifts in the target protein, leading to its activation or inhibition. sdbonline.org

Scaffolding: It can act as a molecular scaffold, bringing two proteins (e.g., two RAF kinase molecules) into proximity to facilitate a downstream event like dimerization and activation. mdpi.com

Subcellular Localization: It can sequester target proteins in specific cellular compartments, such as the cytoplasm, thereby preventing their interaction with nuclear targets. wikipedia.org

Given that different 14-3-3 isoforms exist and can form various homo- and heterodimers, they add a significant layer of complexity and specificity to cellular signaling. frontiersin.org The binding of this compound to 14-3-3 isoforms implies a potential to disrupt these critical regulatory functions. By interfering with the 14-3-3 protein-protein interaction network, this compound could allosterically modulate the activity of key signaling kinases, alter the subcellular localization of regulatory proteins, and ultimately impact fundamental cellular processes such as cell cycle progression, proliferation, and survival. mdpi.comsdbonline.org

The proteasome system has been recognized as another principal target of this compound through in-cell interactome analysis. rsc.orgresearchgate.net The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing an essential role in protein quality control, cell cycle regulation, and the termination of signaling events. The modulation of the proteasome machinery by marine natural products has been observed with other compounds, suggesting it is a recurring target for this class of molecules. publicationslist.org The identification of the proteasome as a this compound interactor suggests that the compound may influence cellular processes by altering protein turnover. The precise nature of this modulation, whether it involves inhibition or activation of proteolytic activity and its downstream consequences, remains a subject for more detailed molecular studies.

Table 1: Protein Targets of this compound Identified by In-Cell Proteomics

| Protein Target Class | Identification Method | Potential Functional Implication |

|---|---|---|

| Peroxiredoxins | Bio-orthogonal Click-Chemistry, Chemical Proteomics | Modulation of cellular redox signaling |

| 14-3-3 Isoforms | Bio-orthogonal Click-Chemistry, Chemical Proteomics | Disruption of phospho-dependent protein-protein interactions and signaling |

| Proteasome | Bio-orthogonal Click-Chemistry, Chemical Proteomics | Alteration of protein degradation and cellular protein homeostasis |

Cellular Apoptosis Induction Mechanisms in Model Systems

This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in several human carcinoma cell lines. nih.govresearchgate.net In vitro studies using models such as HeLa (cervical cancer), T47D (breast cancer), and HCT116 (colon cancer) cells have elucidated several key molecular pathways through which this compound exerts its pro-apoptotic effects. nih.govresearchgate.net A closely related derivative, 12-deacetyl-12-epi-scalaradial, has also been shown to trigger apoptosis in HeLa cells, reinforcing the pro-apoptotic nature of the scalarane scaffold. mdpi.comresearchgate.net

The induction of apoptosis by this compound involves a multi-pronged attack on cancer cell survival machinery. One of the earliest signaling events observed is a significant and concentration-dependent loss of the mitochondrial transmembrane potential in HCT116 and HeLa cells. nih.gov This indicates the involvement of the intrinsic, or mitochondrial, apoptosis pathway. Further evidence includes the modulation of key apoptosis-regulating proteins; this compound treatment leads to the inhibition of anti-apoptotic proteins such as Survivin and Bcl-2. nih.gov

A hallmark of apoptosis execution is the activation of a cascade of cysteine proteases known as caspases. Investigations with 12-deacetyl-12-epi-scalaradial in HeLa cells demonstrated the activation of both initiator caspase-8 and effector caspase-3. mdpi.com The activation of caspase-8 is a key event in the extrinsic, or death receptor-mediated, pathway. mdpi.com Activated caspase-3 subsequently cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The appearance of cleaved PARP was observed in a time- and concentration-dependent manner in HeLa cells treated with the this compound derivative, confirming the execution of the apoptotic program. mdpi.com

This compound's pro-apoptotic activity is also mediated by its impact on critical cell signaling pathways that regulate survival and proliferation. Research has shown that this compound can inhibit NF-κB activation and suppress EGF-stimulated Akt phosphorylation. rsc.orgnih.gov Furthermore, studies with 12-deacetyl-12-epi-scalaradial revealed suppression of the MAPK/ERK pathway. mdpi.com This compound was also found to modulate the orphan nuclear receptor Nur77, enhancing its trans-activation activity and inducing its phosphorylation, which is linked to its pro-apoptotic functions. mdpi.comresearchgate.net

Table 2: Summary of Molecular Events in this compound-Induced Apoptosis

| Apoptotic Event | Model System | Key Finding | Reference |

|---|---|---|---|

| Loss of Mitochondrial Transmembrane Potential | HCT116, HeLa | Indicates involvement of the intrinsic pathway. | nih.govresearchgate.net |

| Inhibition of Anti-Apoptotic Proteins | General (Human Carcinoma Cells) | Expression of Survivin and Bcl-2 was significantly inhibited. | nih.gov |

| Caspase Activation | HeLa | Activation of initiator caspase-8 and effector caspase-3. | mdpi.com |

| PARP Cleavage | HeLa | Observed in a time- and concentration-dependent manner. | mdpi.com |

| Signaling Pathway Inhibition | Various | Inhibition of NF-κB, Akt, and MAPK/ERK pathways. | nih.govmdpi.com |

| Nuclear Receptor Modulation | HeLa | Enhanced trans-activation and phosphorylation of Nur77. | mdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies of Scalaradial and Its Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

SAR studies on scalaradial and its derivatives have revealed that minor chemical modifications can lead to significant changes in biological effects, spanning antitubercular, anticancer, and ion channel modulatory activities.

The cytotoxicity of scalarane derivatives has also been a major focus. Research has shown that 12-deacetyl-12-epi-scalaradial can induce apoptosis in HeLa cells. In one study, this derivative demonstrated greater cytotoxic activity against five tumor cell lines, with an ED50 of 0.2 μg/mL, than other related compounds. researchgate.net The presence of a γ-hydroxybutenolide moiety in some scalarane derivatives was linked to cytotoxicity, although the potency was generally moderate. researchgate.net

Regarding selectivity, this compound has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, with an IC₅₀ of 210 nM. nih.govacs.org Importantly, it displays selectivity for TRPM2 over other related ion channels. For example, it is more than three-fold less potent against TRPM7 (IC₅₀ of 760 nM) and does not inhibit CRAC, TRPM4, or TRPV1 channels at comparable concentrations. nih.govacs.org This indicates that the this compound scaffold can distinguish between members of the TRPM subfamily. The time-dependent nature of its inhibition suggests a possible covalent binding or indirect modulation of the TRPM2 channel's gating mechanism. nih.gov Both this compound and its derivative 12-deacetylthis compound show similar potent inhibition of TRPM2. acs.orgacs.org

| Compound | Structural Modification | Biological Activity | Potency | Source |

|---|---|---|---|---|

| This compound | Parent compound with 1,4-dialdehyde moiety | TRPM2 Inhibition | IC₅₀ = 210 nM | nih.govacs.org |

| 12-deacetylthis compound | Deacetylation at C-12 | TRPM2 Inhibition | Similar potency to this compound | acs.orgacs.org |

| This compound | Parent compound | TRPM7 Inhibition | IC₅₀ = 760 nM | nih.gov |

| 12-deacetyl-12-epi-scalaradial | Deacetylation and epimerization at C-12 | Cytotoxicity (HeLa cells) | Induces apoptosis | |

| Scalarane Derivatives | Unsaturated 1,4-dialdehyde moiety | Anti-MRSA | Potent inhibition | researchgate.net |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics, QSAR)

Computational modeling has become an indispensable tool for elucidating the SAR of this compound and its derivatives, providing insights that are difficult to obtain through experimental methods alone. sci-hub.seresearchgate.net These in silico techniques help to rationalize observed biological activities and guide the design of new, more potent analogues. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been successfully applied to understand the antitubercular properties of scalarane sesterterpenes. mdpi.comresearchgate.net In one study, 2D-QSAR and Comparative Molecular Field Analysis (CoMFA) models were built using a dataset of 22 natural and synthetic scalaranes. mdpi.com

2D-QSAR: This model suggested that for enhanced antitubercular activity, derivatives should possess hydrophilic functionalities on the periphery combined with a hydrophobic core. It also highlighted the importance of reducing steric repulsion to improve potential energy. mdpi.comresearchgate.net

CoMFA: This 3D-QSAR method provided a more detailed picture. The CoMFA contour maps indicated that positive electrostatic fields and smaller steric groups are favored near the C-12 position of the scalarane skeleton. Conversely, lengthy, negatively charged functionalities extending from C-16 were shown to be important for potency. mdpi.comresearchgate.net Both models agreed that the areas around C-12 and C-16 are critical for influencing antitubercular activity. mdpi.com

Molecular Docking: Molecular docking simulations have been widely used to predict the binding orientation of this compound and its derivatives within the active sites of various protein targets.

Oncogenic Proteins: Docking studies screened this compound against the HPV16 E6 oncoprotein, which is implicated in cervical cancer. The results showed a high binding affinity, with a docking energy of -12.0691 kcal/mol, suggesting its potential to disrupt the protein's function. recentscientific.com

Phospholipase A₂ (PLA₂): The interaction between this compound and human group IIA phospholipase A₂ (sPLA₂-IIA), an enzyme involved in inflammation, has been investigated using molecular docking. researchgate.netsci-hub.se These studies suggest a competitive inhibition mechanism where this compound binds within the enzyme's active site, partly through chelation of a catalytic calcium ion. researchgate.net

SARS-CoV-2 Proteins: In the search for antiviral agents, various scalarane derivatives, including 12-deacetyl-12-epi-scalaradial, were docked against key SARS-CoV-2 targets like the main protease (M-pro) and Nsp15 endoribonuclease. nih.govresearchgate.net Several derivatives showed promising binding energies, highlighting their potential as dual-target inhibitors. nih.govresearchgate.net

Molecular Dynamics (MD): MD simulations have been employed to refine docking poses and assess the stability of the ligand-protein complexes over time. For scalarane derivatives targeting SARS-CoV-2 proteins, MD simulations helped confirm the stability of the binding and provided insights into the free binding energies, supporting the potential of these compounds as lead candidates for further development. nih.govresearchgate.net

Rational Design Principles for Enhanced Bioactivity Profiles

The insights gained from SAR studies and computational analyses have laid the groundwork for the rational design of new this compound derivatives with enhanced bioactivity and selectivity. researchgate.netsci-hub.se The goal is to optimize the molecular structure to improve interactions with the target while minimizing off-target effects. sci-hub.se

Key principles for the rational design of this compound-based compounds include:

Targeted Modification of Key Positions: SAR and computational models consistently identify the C-12 and C-16 positions as crucial for modulating activity. mdpi.com For antitubercular agents, design strategies focus on introducing substituents at these positions that satisfy the electrostatic and steric requirements predicted by CoMFA models—specifically, positive electrostatic potential inducers at C-12 and extended negative functionalities at C-16. mdpi.comresearchgate.net

Leveraging the Dialdehyde (B1249045) Moiety: The 1,4-dialdehyde group is a key pharmacophore for certain activities, such as sPLA₂ inhibition and antimicrobial effects. researchgate.netresearchgate.net While it has been suggested to react covalently with lysine (B10760008) residues in target proteins, studies on sPLA₂-IIA indicate that the primary inhibition mechanism might be competitive and noncovalent, driven by recognition in the active site. researchgate.net Understanding this dual potential allows for the design of derivatives that can act as either reversible or irreversible inhibitors, depending on the therapeutic goal.

Scaffold Hopping and Simplification: While the complex pentacyclic scalarane skeleton provides a rigid framework for orienting functional groups, synthetic accessibility can be a challenge. Rational design can inspire the creation of simplified analogues or new scaffolds that retain the key pharmacophoric features—such as the relative orientation of functional groups at C-12 and C-16—while being easier to synthesize.

Improving Selectivity: As seen with TRPM2 versus TRPM7 inhibition, the this compound structure offers a basis for achieving selectivity. nih.gov By comparing the binding pockets of closely related targets, computational methods can guide the design of derivatives with modifications that enhance interactions with the desired target while introducing steric or electronic clashes with off-target proteins. For example, modifying the groups around the furan (B31954) moiety was an early strategy to influence selectivity in antitubercular scalaranes. mdpi.com

By combining experimental screening with these in silico and rational design approaches, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop novel therapeutic agents. sci-hub.se

Ecological Roles and Biological Significance of Scalaradial in Marine Environments

Chemical Defense Strategies Against Predation

Scalaradial is a key component of the chemical defense arsenal (B13267) for many sponge species, deterring consumption by generalist predators. carsten-thoms.netewha.ac.kr Sponges, being sessile and soft-bodied, are vulnerable to predation and have evolved to produce or accumulate secondary metabolites like this compound as a protective measure. nih.govresearchgate.net

The compound exhibits significant antifeedant and ichthyotoxic (toxic to fish) properties. uv.esnih.gov Research has demonstrated that extracts from sponges such as Cacospongia sp., containing this compound and its derivative desacetylthis compound (B1195437), effectively deter feeding by reef fish even at the lowest concentrations found within the sponge tissue. carsten-thoms.netint-res.com For example, a study on the sponge Cacospongia mollior found that the related compound 12-deacetoxythis compound (B1176771) showed high antifeedant activity against the fish Carassius carassius at a concentration of 30 μg/cm². uv.esnih.gov Similarly, desacetylthis compound and 12-deacetyl-12-oxothis compound are highly toxic to the mosquito fish (Gambusia affinis) at concentrations of 10 ppm. uv.es

Interestingly, the distribution of these defensive compounds can vary within an individual sponge. Studies have revealed that concentrations of this compound and desacetylthis compound are often highest in the more exposed parts of the sponge, such as the tips and the outer layer (ectosome). carsten-thoms.netsi.edu This strategic allocation of chemical defenses to the most vulnerable tissues is consistent with the Optimal Defense Theory, which posits that organisms allocate defenses to parts that are most valuable or most susceptible to predators. si.edu

| Compound | Assay Organism | Observed Effect | Concentration |

| Crude extract of Cacospongia sp. (containing this compound) | General reef fish | Feeding deterrence | Lowest natural concentration in sponge |

| 12-deacetoxythis compound | Carassius carassius (fish) | Antifeedant activity | 30 μg/cm² |

| Desacetylthis compound | Gambusia affinis (mosquito fish) | Ichthyotoxicity | 10 ppm |

| 12-deacetyl-12-oxothis compound | Gambusia affinis (mosquito fish) | Ichthyotoxicity | 10 ppm |

Metabolite Sequestration and Transformation by Associated Organisms

One of the most fascinating aspects of this compound's ecological role is its sequestration and subsequent modification by other organisms, particularly nudibranchs (sea slugs). uv.esresearchgate.net Many nudibranchs in the family Chromodorididae feed on sponges rich in secondary metabolites. researchgate.netsit.edu Instead of being harmed by these toxic compounds, they have evolved the ability to accumulate and store them for their own defense. researchgate.netmdpi.com

Nudibranchs of the genus Glossodoris and Hypselodoris, for instance, feed on this compound-containing sponges like Cacospongia and Hyrtios. sit.edumnhn.fr They sequester the dietary this compound and often concentrate it in specific parts of their body, such as the mantle border, where defensive glands are located. sit.eduint-res.com This makes the nudibranch unpalatable to its own predators.

Furthermore, these nudibranchs can act as marine "chemists," modifying the sequestered this compound into new, related compounds. researchgate.netmnhn.fr

The nudibranch Glossodoris rufomarginata was found to contain a series of this compound derivatives with a keto functionalization at the C-12 position, which were absent in its dietary sponge. researchgate.netmdpi.com This indicates the nudibranch's ability to oxidize the original compound. uv.esmdpi.com

Hypselodoris orsini, which preys on Cacospongia mollior, converts this compound into deoxyscalarin and 6-keto-deoxyscalarin. mnhn.fr

Glossodoris pallida sequesters both this compound and desacetylthis compound from its sponge prey, Cacospongia sp., and stores them in its mantle. int-res.comint-res.com

This process of sequestering and transforming defensive compounds is a remarkable example of co-evolution and adaptation, where a specialist predator co-opts the chemical defenses of its prey for its own benefit. sit.edumnhn.fr

| Sequestering Organism | Dietary Sponge | Original Compound(s) from Sponge | Transformed/Sequestered Compound(s) in Nudibranch |

| Glossodoris rufomarginata | Unidentified sponge | This compound, Desacetylthis compound | 12-keto derivatives of this compound |

| Glossodoris pallida | Cacospongia sp., Hyrtios erectus | This compound, Desacetylthis compound | This compound, Desacetylthis compound, Deoxoscalarin |

| Hypselodoris orsini | Cacospongia mollior | This compound | Deoxyscalarin, 6-keto-deoxyscalarin |

| Chromodoris youngbleuthi | Spongia oceania | This compound, Desacetylthis compound | Oxidized this compound derivatives |

Chemotaxonomic Markers for Marine Sponges

The presence of scalarane sesterterpenoids, the class of compounds to which this compound belongs, is considered a useful chemotaxonomic marker for sponges, particularly within the order Dictyoceratida. uv.esresearchgate.netewha.ac.kr Chemotaxonomy uses the chemical constituents of an organism as a tool for classification. Since this compound and its close relatives are consistently found in specific sponge genera, such as Cacospongia, Hyrtios, and Spongia, their presence can help taxonomists identify and differentiate between species. uv.esmnhn.frmdpi.com

Scalarane sesterterpenoids are almost exclusively isolated from these sponges and the nudibranchs that feed on them. uv.esmdpi.com This restricted distribution reinforces their value in understanding the evolutionary relationships among these sponge groups. researchgate.net For example, the discovery of this compound in a sponge helps to place it within a specific group of dictyoceratid sponges known to produce these metabolites. uv.esfao.org

| Sponge Genus | Order | Key Scalarane Compound(s) |

| Cacospongia | Dictyoceratida | This compound, Desacetylthis compound |

| Spongia | Dictyoceratida | This compound, 12-epi-scalaradial (B1259549) |

| Hyrtios | Dictyoceratida | This compound, 12-epi-scalaradial |

Broader Implications for Marine Chemical Ecology and Biodiversity

The ecological roles of this compound have broader implications for understanding marine chemical ecology and the maintenance of biodiversity. tos.orgresearchgate.net The production of potent defensive chemicals like this compound by sessile organisms like sponges is a fundamental process that structures marine communities. nih.govhebmu.edu.cn

Advanced Analytical Methodologies in Scalaradial Research

High-Resolution Mass Spectrometry for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product research, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For scalaradial, HRMS has been fundamental in establishing its molecular formula, C₂₇H₄₀O₄, which corresponds to a molecular weight of 428.6 g/mol . mdpi.com

In typical analyses, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are employed to generate ions with minimal fragmentation. nih.govuni-duesseldorf.de For this compound, this often results in the observation of the protonated molecule [M+H]⁺ at an m/z of approximately 429.1. nih.gov The high mass accuracy of HRMS allows for the calculated molecular formula to be confirmed with a low margin of error (typically within 5 ppm), distinguishing it from other potential compounds with the same nominal mass. mdpi.comuni-saarland.de

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of complex organic molecules like this compound. sigmaaldrich.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have been essential in confirming the planar structure and determining the relative stereochemistry of its multiple chiral centers. nih.gov

The identification of this compound from natural sources is routinely confirmed by comparing its ¹H and ¹³C NMR spectral data with values reported in the literature. nih.govlibretexts.org Although a comprehensive, publicly available data table is not provided in all publications, the characteristic signals are well-established. For instance, the ¹H NMR spectrum typically shows diagnostic signals for the two aldehyde protons and the acetate (B1210297) methyl group. whitman.edu

Table 1: Representative ¹H and ¹³C NMR Data for this compound (as reported in literature) Note: Chemical shifts (δ) are dependent on the solvent used and experimental conditions. The data below is a general representation.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.4 - 9.8 | ~190 - 205 |

| Acetate (CH₃) | ~2.0 - 2.1 | ~21.0 |

Two-dimensional NMR techniques are critical for assigning the complex signals and understanding the molecule's three-dimensional structure:

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, establishing the connectivity between adjacent protons throughout the scalarane framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and piecing together the entire carbon skeleton, including the positions of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. google.comrigaku.com NOESY cross-peaks between specific protons are used to determine the relative stereochemistry of the ring junctions and substituents. google.comnih.gov This conformational analysis is key to understanding how the molecule adopts its specific three-dimensional shape, which is intimately linked to its biological activity. whitman.edu

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR spectroscopy can determine the relative stereochemistry of a molecule, X-ray crystallography provides the definitive method for establishing the absolute configuration of a chiral compound, provided that a suitable single crystal can be obtained. nih.govjhu.edu This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystalline lattice. The resulting diffraction pattern is then used to calculate the precise three-dimensional coordinates of every atom in the molecule. nih.gov

For this compound and its derivatives, X-ray diffraction analysis has been instrumental. crystallography.net It was through single-crystal X-ray analysis that the absolute stereochemistry of the complex scalarane core was unequivocally confirmed. uni-saarland.decrystallography.net This technique provides detailed information not only on the connectivity but also on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's solid-state conformation. nih.govfortunejournals.com

The process requires growing a high-quality single crystal of the compound, which can be a significant challenge for complex natural products. nih.gov Once a suitable crystal is obtained and analyzed, the data generated includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the crystal's symmetry. chromatographyonline.com This information allows for the complete and unambiguous assignment of all stereocenters.

Chemical Proteomics and Bio-orthogonal Approaches for Target Identification

Identifying the cellular binding partners of a natural product is key to understanding its mechanism of action. For this compound, researchers have employed a sophisticated chemical proteomics strategy using a bio-orthogonal "clickable" probe to identify its protein targets directly within living cells. fortunejournals.comsepscience.comugr.es

This advanced approach involved synthesizing a derivative of this compound that incorporates a small, inert chemical handle (an azide (B81097) or alkyne group) that does not significantly alter the parent molecule's biological activity. sepscience.comugr.es This "tagged" this compound probe is then introduced to living cells, where it can interact with its native protein targets. sepscience.com After incubation, the cells are lysed, and a corresponding bio-orthogonal reagent (e.g., an alkyne- or azide-functionalized biotin) is added. A highly specific and efficient "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is then used to attach the biotin (B1667282) label to the probe-bound proteins. fortunejournals.comsepscience.com These biotinylated proteins can then be enriched using streptavidin-coated beads and identified using mass spectrometry-based proteomics. fortunejournals.comugr.es

This methodology led to the successful identification of several key intracellular targets of this compound, providing crucial insights into its anti-inflammatory properties. sepscience.com

Table 2: Protein Targets of this compound Identified via Bio-orthogonal Chemical Proteomics

| Protein Target | Protein Family/Function |

|---|---|

| Peroxiredoxins (PRXs) | Antioxidant enzymes involved in redox signaling |

| 14-3-3 isoforms | Adaptor proteins involved in signal transduction |

| Proteasome | Protein complex involved in protein degradation |

Source: sepscience.comugr.escore.ac.uk

These findings were validated through classical in vitro chemical proteomics and other biophysical methods, confirming the utility of the bio-orthogonal approach for in-cell interactome profiling of complex natural products. sepscience.com

Chromatographic and Spectroscopic Techniques for Isolation and Purity Assessment

The journey from a crude biological extract to a pure, biologically active compound relies heavily on chromatographic techniques. mdpi.comgoogleapis.com The isolation of this compound from its natural source, the marine sponge Cacospongia mollior, involves multiple chromatographic steps to separate it from a complex mixture of other metabolites. mdpi.comsepscience.com

Initial extraction of the freeze-dried sponge material is typically performed with solvents like methanol (B129727) and dichloromethane. mdpi.comnih.gov The crude extract is then subjected to a series of chromatographic purifications:

Column Chromatography: Often, an initial fractionation is performed using normal-phase column chromatography with a silica (B1680970) gel stationary phase. mdpi.commoravek.com A gradient of solvents, such as n-hexane and ethyl acetate, is used as the mobile phase to separate compounds based on polarity. mdpi.com

High-Performance Liquid Chromatography (HPLC): Further purification to obtain highly pure this compound is achieved using HPLC, particularly with reversed-phase columns. nih.govgoogleapis.com

Once isolated, the purity of the this compound sample must be rigorously assessed before it can be used in biological assays. nih.gov Analytical HPLC coupled with a UV detector (HPLC-UV) or a photodiode array (PDA) detector is the standard method for this purpose. nih.govugr.escore.ac.uk A pure compound should ideally appear as a single, sharp peak in the chromatogram. The purity is often calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. ugr.es For this compound, purities exceeding 95% are typically sought for biological studies. nih.gov

Table 3: Exemplary HPLC Conditions for Isolation and Purity Assessment of this compound

| Parameter | Preparative/Isolation HPLC | Analytical/Purity HPLC |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 | Reversed-Phase C18 |

| Column Example | Phenomenex Luna C18(2), 10 µm | Phenomenex Luna C18(2), 5 µm |

| Mobile Phase | Isocratic: Acetonitrile / 10 mM aq. NH₄OAc (89:11) | Gradient: Acetonitrile / 10 mM aq. NH₄OAc (from 50:50 to 100:0) |

| Flow Rate | ~3.8 mL/min | ~0.20 mL/min |

| Detection | UV (222–238 nm) | UV/PDA (222–238 nm) |

Source: nih.gov

Spectroscopic techniques like UV-Vis spectroscopy are used in conjunction with HPLC for detection. The detector measures the absorbance at specific wavelengths, allowing for the visualization and quantification of the eluting compounds.

Q & A

Q. What is the primary mechanism of Scalaradial’s inhibition of TRPM2 channels, and how does it differ from other TRPM2 inhibitors?

this compound inhibits TRPM2 channels in a concentration- and time-dependent manner , likely through direct interaction with the channel or its regulatory domains rather than indirect pathways like sPLA2 or Akt signaling . Unlike inhibitors such as flufenamic acid (FFA) or curcumin, this compound exhibits higher specificity and potency (IC50: 210–330 nM), making it a superior tool for probing TRPM2 physiology .

Q. Which experimental models are most suitable for studying this compound’s effects on TRPM2?

- HEK293 cells overexpressing human TRPM2: Ideal for isolating TRPM2-specific effects due to controlled expression .

- INS-1 rat insulinoma cells : Endogenously express TRPM2, providing a physiologically relevant model for studying insulin secretion or oxidative stress responses .

- Electrophysiological setups : Use whole-cell patch-clamp to measure ADPR-induced currents and calcium imaging (fura-2 AM) to quantify intracellular Ca²⁺ flux .

Q. How do this compound’s inhibitory effects vary across TRP channel subtypes?

this compound shows weak inhibition of TRPM7 (IC50: 760 nM) and no significant effect on TRPV1, TRPM4, or CRAC channels, highlighting its selectivity for TRPM2 . This specificity reduces off-target interference in studies focusing on TRPM2-mediated pathways .

Advanced Research Questions

Q. How should researchers optimize this compound’s concentration and exposure time in experimental designs?

- Dose-response calibration : Use 100 nM to 2 µM this compound, with IC50 values ranging from 210 nM (HEK293) to 330 nM (INS-1) .

- Time-dependent effects : Incubation for 30–60 minutes enhances inhibition, suggesting covalent binding or slow equilibration with TRPM2 .

- Cytotoxicity note : Concentrations >500 nM cause INS-1 cell deterioration (e.g., membrane rupture); limit exposure to ≤60 minutes for viability .

Q. What methodological considerations resolve contradictions in reported IC50 values for this compound?

- ADPR delivery : Exogenous vs. H₂O₂-induced endogenous ADPR .

- Assay type : Electrophysiology (direct current measurement) vs. calcium imaging (indirect Ca²⁺ flux) .

Q. How can researchers distinguish this compound’s TRPM2 inhibition from its known off-target effects (e.g., sPLA2)?

Q. What are the implications of this compound’s Hill coefficient >1 in TRPM2 inhibition studies?

A Hill coefficient of 4 (INS-1) suggests positive cooperativity , where this compound binding at one site enhances inhibition at adjacent sites. This contrasts with HEK293 data (Hill coefficient: 1.3), potentially due to differences in TRPM2 oligomerization or auxiliary subunits in native vs. overexpression systems .

Methodological Best Practices

Validating TRPM2 inhibition in calcium imaging experiments :

- Use fura-2 AM (λex: 340/380 nm) to monitor intracellular Ca²⁺.

- Pre-treat cells with this compound (≥30 minutes) before H₂O₂ stimulation to ensure channel blockade .

- Normalize data to solvent controls (e.g., 0.17% MeOH) to account for vehicle effects .

Addressing cytotoxicity in long-term this compound exposure :

Interpreting electrophysiological data variability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.